![molecular formula C27H22I2S2 B12607931 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-55-7](/img/structure/B12607931.png)
2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound characterized by its unique structure, which includes two thiophene rings connected via a propane-2,2-diyl bridge, each substituted with a 4-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate diene precursors.
Introduction of the 4-iodophenyl groups: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 4-iodophenylboronic acid or 4-iodophenylstannane as reagents.
Formation of the propane-2,2-diyl bridge: This can be accomplished through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} depends on its specific application. In organic electronics, its function is primarily based on its ability to transport charge and emit light. The molecular targets and pathways involved include:
Charge Transport: Facilitated by the conjugated system of thiophene rings and ethenyl groups.
Light Emission: Resulting from the recombination of electrons and holes in the material, leading to photon emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)
- Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane
Uniqueness
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to the presence of both thiophene rings and 4-iodophenyl groups, which impart distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics, where such properties are highly desirable.
Eigenschaften
CAS-Nummer |
917483-55-7 |
|---|---|
Molekularformel |
C27H22I2S2 |
Molekulargewicht |
664.4 g/mol |
IUPAC-Name |
2-[2-(4-iodophenyl)ethenyl]-5-[2-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]propan-2-yl]thiophene |
InChI |
InChI=1S/C27H22I2S2/c1-27(2,25-17-15-23(30-25)13-7-19-3-9-21(28)10-4-19)26-18-16-24(31-26)14-8-20-5-11-22(29)12-6-20/h3-18H,1-2H3 |
InChI-Schlüssel |
DWHQCRLSCMQZHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(S1)C=CC2=CC=C(C=C2)I)C3=CC=C(S3)C=CC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


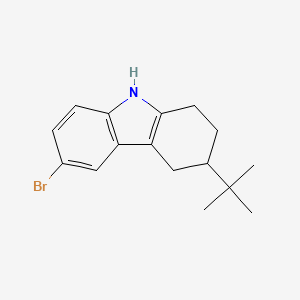
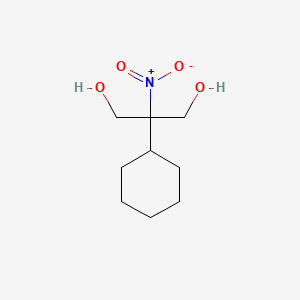

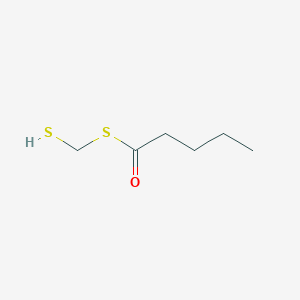
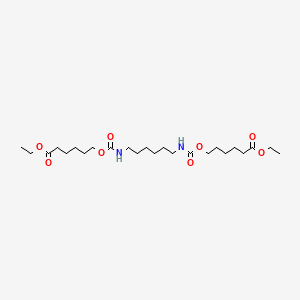
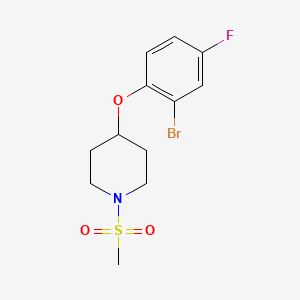
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
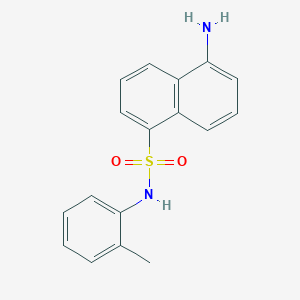
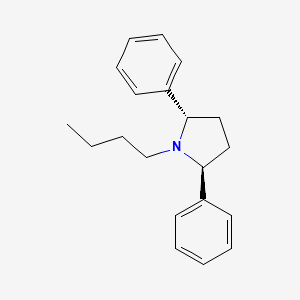
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
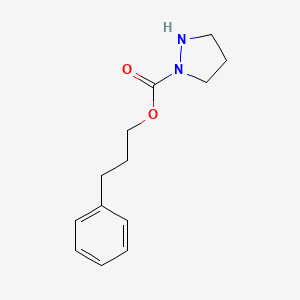
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
